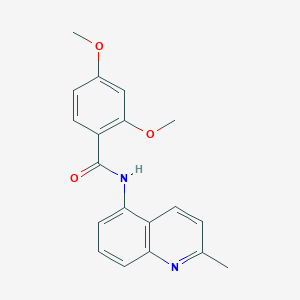

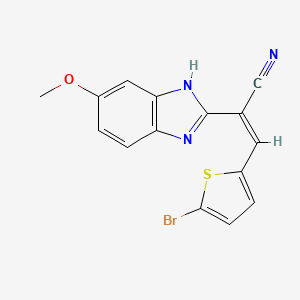

![molecular formula C16H17N5O6 B5338817 6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)

6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol, commonly known as DAPI, is a fluorescent stain used in biological research to label DNA. DAPI is a small molecule that binds to the minor groove of double-stranded DNA with high specificity, making it a valuable tool for visualizing DNA in live and fixed cells.

Mechanism of Action

DAPI binds to the minor groove of double-stranded DNA with high specificity, forming a complex that fluoresces when excited by ultraviolet light. The binding of DAPI to DNA causes a shift in the absorption and emission spectra of the molecule, resulting in a blue fluorescence that can be visualized using fluorescence microscopy.

Biochemical and physiological effects:

DAPI is generally considered to be non-toxic to cells and tissues, although high concentrations can cause DNA damage and cell death. DAPI has been shown to induce apoptosis in some cell types, and may also have anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAPI is its high specificity for DNA, which allows for accurate labeling of this molecule in live and fixed cells. DAPI is also relatively easy to use and does not require specialized equipment. However, DAPI has some limitations in terms of its applicability to certain types of experiments. For example, DAPI cannot be used to label RNA or other nucleic acids, and may not be suitable for certain types of imaging studies.

Future Directions

There are several areas of research that could benefit from further development of DAPI and related fluorescent stains. One area is the development of new stains that can label specific regions of DNA or different types of nucleic acids. Another area is the development of new imaging techniques that can be used to visualize DNA and other molecules in live cells with high resolution. Finally, there is a need for further research into the potential therapeutic applications of DAPI and related compounds.

Synthesis Methods

The synthesis of DAPI involves several steps, starting with the reaction of 4-nitrobenzaldehyde with diethyl malonate to form 4-(diethylamino)-3-nitrobenzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethylene to form 6-(2-bromo-1-phenylethenyl)-4-(diethylamino)-3-nitrobenzaldehyde. The final step involves the reaction of this intermediate with 2,4-dihydroxypyrimidine to form DAPI.

Scientific Research Applications

DAPI is widely used in scientific research to label DNA in live and fixed cells. It has been used to study cell cycle progression, chromatin organization, and DNA damage response. DAPI is also used in fluorescence in situ hybridization (FISH) to detect specific DNA sequences in cells and tissues.

Properties

IUPAC Name |

6-[(E)-2-[4-(diethylamino)-3-nitrophenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O6/c1-3-19(4-2)12-8-6-10(9-13(12)20(24)25)5-7-11-14(21(26)27)15(22)18-16(23)17-11/h5-9H,3-4H2,1-2H3,(H2,17,18,22,23)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWZJDXZTUELID-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

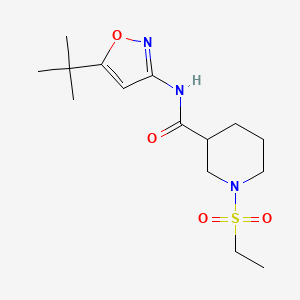

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)

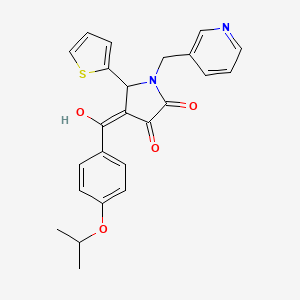

![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

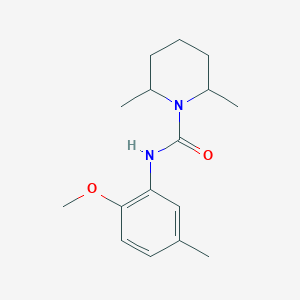

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)

![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)

![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)